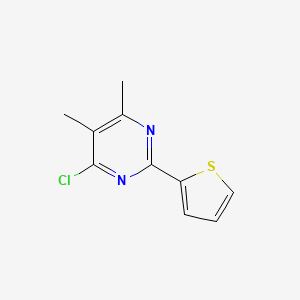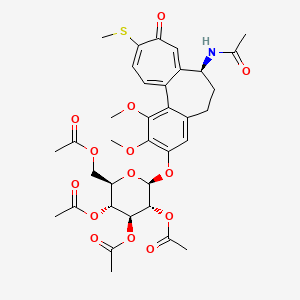
Thiocolchicoside Tetraacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiocolchicoside Tetraacetate is a semi-synthetic derivative of colchicine, a natural anti-inflammatory glycoside. It is known for its muscle relaxant, anti-inflammatory, and analgesic properties. This compound is used in the treatment of various musculoskeletal disorders, including acute and chronic rheumatic conditions, and traumatic injuries .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Thiocolchicoside Tetraacetate is synthesized from colchicine, which is extracted from the seeds of plants like Gloriosa superba and Colchicum autumnale. The synthesis involves several steps, including demethylation and glucosylation. The key steps include:
Demethylation: This step involves the removal of methyl groups from colchicine to produce demethylated colchicine.
Glucosylation: The demethylated colchicine is then glucosylated to form thiocolchicoside.
Industrial Production Methods: The industrial production of this compound involves a biotransformation process using specific strains of Bacillus megaterium. This process is efficient and environmentally friendly, producing high-quality pharmaceutical-grade thiocolchicoside .
Analyse Chemischer Reaktionen
Types of Reactions: Thiocolchicoside Tetraacetate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxidized thiocolchicoside derivatives, while reduction may produce reduced thiocolchicoside derivatives .
Wissenschaftliche Forschungsanwendungen
Thiocolchicoside Tetraacetate has a wide range of scientific research applications, including:
Biology: It is used in studies related to muscle relaxation and anti-inflammatory effects.
Industry: It is used in the formulation of pharmaceutical products for pain relief and muscle relaxation.
Wirkmechanismus
Thiocolchicoside Tetraacetate exerts its effects by selectively binding to gamma-aminobutyric acid (GABA) receptors in the central nervous system. This binding prevents muscle contractions by activating the GABA inhibitory motor pathway. It also acts as a competitive antagonist of glycine receptors and nicotinic acetylcholine receptors, contributing to its muscle relaxant and analgesic effects .
Vergleich Mit ähnlichen Verbindungen
Colchicine: A natural anti-inflammatory glycoside with antimitotic activity.
Thiocolchicine: A semi-synthetic derivative of colchicine with similar pharmacological properties.
Colchicoside: Another semi-synthetic derivative with anti-inflammatory and muscle relaxant properties.
Uniqueness: Thiocolchicoside Tetraacetate is unique due to its potent muscle relaxant and anti-inflammatory effects, which are achieved through its selective binding to GABA receptors. Its biotransformation process using Bacillus megaterium also makes it an environmentally friendly and efficient compound for industrial production .
Eigenschaften
Molekularformel |
C35H41NO14S |
|---|---|
Molekulargewicht |
731.8 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6S)-6-[[(7S)-7-acetamido-1,2-dimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl]oxy]-3,4,5-triacetyloxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C35H41NO14S/c1-16(37)36-24-11-9-21-13-26(30(43-6)32(44-7)29(21)22-10-12-28(51-8)25(42)14-23(22)24)49-35-34(48-20(5)41)33(47-19(4)40)31(46-18(3)39)27(50-35)15-45-17(2)38/h10,12-14,24,27,31,33-35H,9,11,15H2,1-8H3,(H,36,37)/t24-,27+,31+,33-,34+,35+/m0/s1 |
InChI-Schlüssel |
MCHUPBQAGHTTPX-MRFYBZODSA-N |
Isomerische SMILES |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


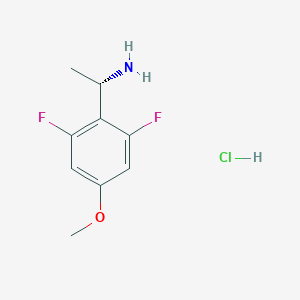

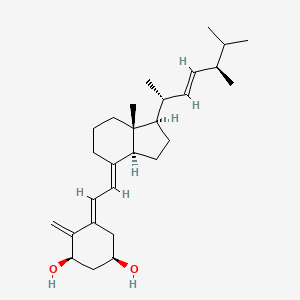
![2-methyl-N-[(1r,4r)-4-methylcyclohexyl]cyclohexan-1-amine](/img/structure/B13434965.png)
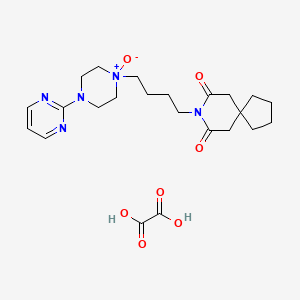
![(8S,11S,14R,15E,17R,18R,20R,22S,23E,25E,27E,29S,31S,34R)-1,17-dihydroxy-11-[(2R)-1-[(1S,3R,4R)-4-hydroxy-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone](/img/structure/B13434968.png)
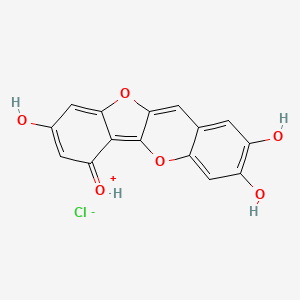
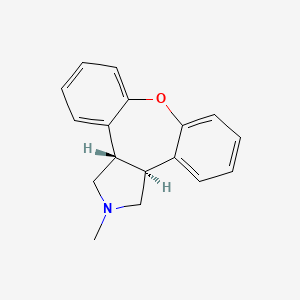
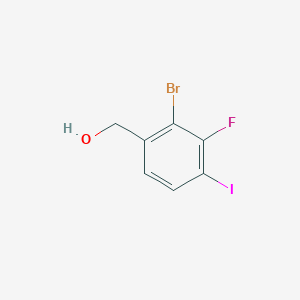

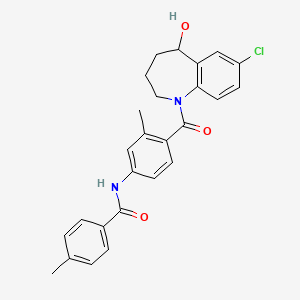
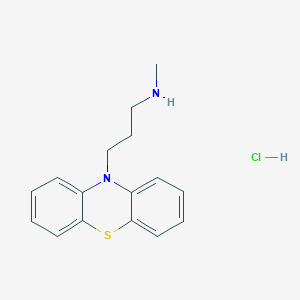
![5-(5-Bromo-2-propoxyphenyl)-1,6-dihydro-1-methyl-3-propyl-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B13435002.png)
